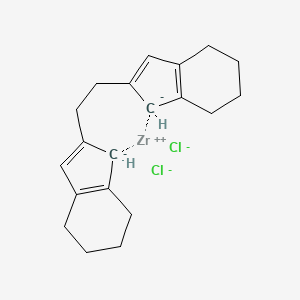

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE

Beschreibung

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound widely used as a catalyst in various chemical reactions. It is particularly known for its role in polymerization processes, especially in the production of polyolefins such as polyethylene and polypropylene . This compound is a type of metallocene catalyst, which is a subset of Ziegler-Natta catalysts, and it exhibits high activity and selectivity in polymerization reactions .

Eigenschaften

IUPAC Name |

2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESWDBQMFOLST-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2Zr-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves several steps:

Formation of Dichloride Complex: The initial step involves the reaction of zirconium tetrachloride with tetrahydro-1-indenyl to form a dichloride complex.

Cyclization Reaction: The tetrahydro-1-indenyl complex undergoes a cyclization reaction with 1,3-butadiene to form a tetrahydro-1-indenyl cyclobutene.

Final Product Formation: The cyclobutene derivative reacts with ethyl acetate in the presence of hydrochloric acid to yield this compound.

Analyse Chemischer Reaktionen

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions:

Polymerization: It is highly effective in the polymerization of olefins such as ethylene, propylene, and styrene.

Carboalumination: It participates in Negishi carboalumination reactions, which involve the addition of aluminum-containing groups to alkenes.

Reduction: The compound can catalyze the reduction of esters to alcohols under specific conditions.

Alkylation: It is used in diastereoselective intramolecular olefin alkylations.

Wissenschaftliche Forschungsanwendungen

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE has a wide range of applications in scientific research:

Chemistry: It is extensively used as a catalyst in the synthesis of polymers, particularly polyolefins. Its high activity and selectivity make it a valuable tool in polymer chemistry.

Wirkmechanismus

The mechanism of action of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their insertion into the growing polymer chain . The presence of co-catalysts like methylaluminoxane (MAO) enhances the catalytic activity by stabilizing the active species and increasing the rate of polymerization .

Vergleich Mit ähnlichen Verbindungen

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is unique among metallocene catalysts due to its high activity and selectivity in polymerization reactions. Similar compounds include:

- DICHLORO(R,R)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)

- DICHLORO(S,S)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)

- DICHLORO[REL-(7AR,7’AR)-1,2-ETHANEDIYLBIS[(1,2,3,3A,7A-ETA)-4,5,6,7-TETRAHYDRO-1H-INDEN-1-YLIDENE]]ZIRCONIUM

These compounds share similar structures and catalytic properties but may differ in their stereochemistry and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.